![molecular formula C23H22N2O2 B3970276 N-benzoyl-N-(4-methylphenyl)phenylalaninamide](/img/structure/B3970276.png)
N-benzoyl-N-(4-methylphenyl)phenylalaninamide
Overview
Description
N-benzoyl-N-(4-methylphenyl)phenylalaninamide, also known as Boc-Phe-(p-Me)Phe-NH2, is a peptide-based compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a derivative of phenylalanine, an essential amino acid, and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-benzoyl-N-(4-methylphenyl)phenylalaninamide(p-Me)Phe-NH2 is not fully understood, but it is believed to interact with specific receptors or enzymes in the target cells. The compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound(p-Me)Phe-NH2 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in macrophages. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzoyl-N-(4-methylphenyl)phenylalaninamide(p-Me)Phe-NH2 in lab experiments is its relatively simple synthesis method. The compound can be synthesized using standard peptide synthesis techniques and is readily available from commercial suppliers. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-benzoyl-N-(4-methylphenyl)phenylalaninamide(p-Me)Phe-NH2. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are needed to elucidate the mechanism of action of the compound and to optimize its pharmacological properties. Another area of interest is the development of new synthetic methods for this compound(p-Me)Phe-NH2, which could improve its yield and purity. Additionally, the compound could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Scientific Research Applications
N-benzoyl-N-(4-methylphenyl)phenylalaninamide(p-Me)Phe-NH2 has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown promising results in inhibiting their growth.
properties
IUPAC Name |
N-[1-(4-methylanilino)-1-oxo-3-phenylpropan-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-17-12-14-20(15-13-17)24-23(27)21(16-18-8-4-2-5-9-18)25-22(26)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBZEJUPOFQONP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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